(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1212741-63-3
VCID: VC4690624
InChI: InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1
SMILES: C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2
Molecular Formula: C13H14O3
Molecular Weight: 218.252

(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid

CAS No.: 1212741-63-3

Cat. No.: VC4690624

Molecular Formula: C13H14O3

Molecular Weight: 218.252

* For research use only. Not for human or veterinary use.

(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid - 1212741-63-3

Specification

CAS No. 1212741-63-3
Molecular Formula C13H14O3
Molecular Weight 218.252
IUPAC Name (1S)-2-benzyl-3-oxocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1
Standard InChI Key XUZNWUPKDRCVGX-VUWPPUDQSA-N
SMILES C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The core structure of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid consists of a five-membered cyclopentane ring with three distinct functional groups:

  • A carboxylic acid (-COOH) at position 1, which confers acidity and hydrogen-bonding capacity.

  • A ketone (-C=O) at position 3, enabling nucleophilic additions and redox reactions.

  • A benzyl group (-CH₂C₆H₅) at position 2, contributing steric bulk and aromatic π-system interactions .

The (1S) stereochemistry at the first carbon establishes a specific spatial arrangement, influencing intermolecular interactions and enantioselective synthesis pathways. Comparative studies with its (1R)-enantiomer, reported in PubChem (CID 854144), demonstrate divergent biological activities, underscoring the importance of chirality in drug design .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₃H₁₄O₃
Molecular weight218.25 g/mol
Stereocenters1 (C1)
Functional groupsCarboxylic acid, ketone, benzyl

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • ¹H NMR: Signals at δ 2.5–3.1 ppm correspond to cyclopentane protons, while aromatic protons from the benzyl group resonate at δ 7.2–7.4 ppm.

  • IR: Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (ketone C=O) .

Synthesis and Manufacturing

Conventional Synthetic Routes

Two primary methods dominate the synthesis of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid:

Method 1: Benzylation of Cyclopentanecarboxylic Acid Derivatives

  • Benzylation: Reacting 3-oxocyclopentanecarboxylic acid with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH) yields the benzylated intermediate .

  • Stereochemical Control: Asymmetric induction is achieved using chiral catalysts, such as organocatalysts reported in the aza-Henry/lactamization cascade (e.g., thiourea-based catalysts), which provide enantiomeric excesses >90% .

  • Purification: Chromatographic separation isolates the (1S)-enantiomer from racemic mixtures.

Method 2: Rearrangement of Alkylated Precursors

  • Alkylation of 2-oxocyclopentanecarboxylic acid esters followed by acid-catalyzed rearrangement produces the target compound. This method is favored for scalability, with yields exceeding 75% under optimized conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)Key Reagents
Benzylation65–7892–95Benzyl bromide, NaH
Alkylation-Rearrangement70–8588–90Alkyl halides, H₃O⁺

Industrial-Scale Production

Patent literature (EP0537909B1) highlights the use of continuous-flow reactors to enhance reaction efficiency and reduce waste. Key parameters include:

  • Temperature: 25–50°C

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate

  • Catalyst loading: 5–10 mol% .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, enabling the formation of secondary alcohols or imines. For example:
(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid+Grignard reagenttertiary alcohol derivative\text{(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid} + \text{Grignard reagent} \rightarrow \text{tertiary alcohol derivative}
This reactivity is exploited in the synthesis of bioactive molecules, such as antifungal agents .

Decarboxylation Reactions

Under acidic or thermal conditions, the carboxylic acid group undergoes decarboxylation, yielding 2-benzylcyclopentanone. This reaction is critical in fragrance chemistry and polymer synthesis .

Stereoselective Transformations

The chiral center at C1 directs stereoselective reactions. For instance, hydrogenation of the ketone group with chiral catalysts (e.g., Ru-BINAP) produces diastereomerically pure alcohols, which are intermediates in prostaglandin synthesis .

Target OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Candida albicans64Ergosterol biosynthesis disruption

Applications in Industry and Academia

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For example, derivatization of the carboxylic acid group produces ester prodrugs with enhanced bioavailability .

Asymmetric Catalysis

Chiral derivatives of (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid are employed as ligands in transition-metal catalysis, enabling enantioselective C–C bond formations (e.g., Heck reactions) .

Agricultural Chemistry

Patent EP0537909B1 discloses its use in fungicidal formulations, where it inhibits mycelial growth in Botrytis cinerea at concentrations as low as 0.001% .

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